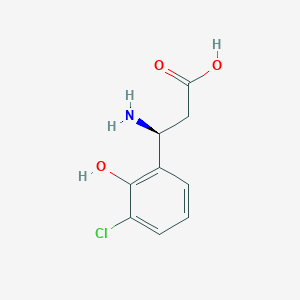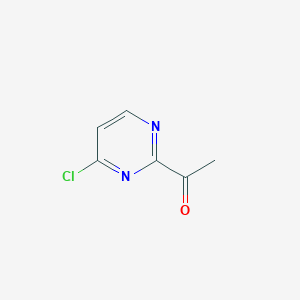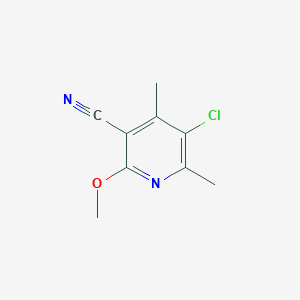
tert-Butyl propyl(2-(thietan-3-ylamino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H26N2O2S and a molecular weight of 274.42 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl isocyanate with a propylamine derivative containing a thietan-3-yl group. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thietan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thietan-3-yl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-(2-(thietan-3-ylamino)propyl)carbamate: Similar in structure but differs in the propyl group configuration.
tert-Butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate: Another structurally related compound with slight variations in the substituents.
Uniqueness
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N2O2S |
|---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
tert-butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2S/c1-5-7-15(12(16)17-13(2,3)4)8-6-14-11-9-18-10-11/h11,14H,5-10H2,1-4H3 |
InChI Key |
YVKIQVVNMYKXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCNC1CSC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

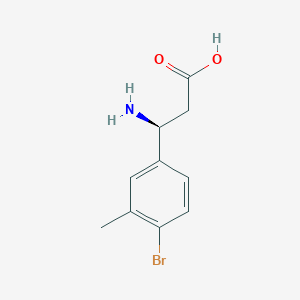
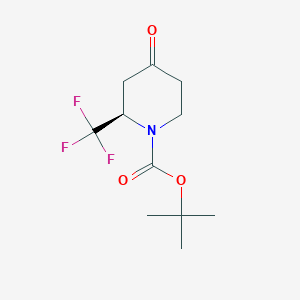
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)


